2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRYZHHKWSHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909060 | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-49-4, 106006-83-1 | |

| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a critical chiral intermediate in modern pharmaceutical synthesis. Our focus is to deliver not just data, but actionable insights into its chemical behavior, synthesis, and handling, tailored for researchers and drug development professionals.

Introduction: A Cornerstone Intermediate for Dopamine Agonists

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known by its CAS number 106092-09-5, is a heterocyclic diamine of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as the key building block for the synthesis of Pramipexole, a potent non-ergot dopamine agonist.[2][3][4][5][6] Pramipexole is widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome (RLS), where it acts by stimulating dopamine receptors in the brain.[2][7][8][9][10]

The specific (S)-enantiomer is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.[11] Beyond its role as a precursor, the compound itself exhibits activity as a dopamine autoreceptor agonist.[12] Understanding the chemical properties of this intermediate is therefore fundamental to ensuring the quality, yield, and scalability of Pramipexole production.

Physicochemical and Structural Properties

The molecule's structure features a benzothiazole ring system fused to a saturated cyclohexane ring, with amino groups at the C2 and C6 positions.[11] The chiral center at the C6 position is in the (S)-configuration. This unique arrangement of functional groups governs its reactivity and physical characteristics.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |

| Synonyms | (-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole | [12][13] |

| CAS Number | 106092-09-5 | [1] |

| Molecular Formula | C₇H₁₁N₃S | [1][11][14] |

| Molecular Weight | 169.25 g/mol | [1][11][14] |

| Appearance | White to off-white solid/powder | [11][15] |

| Melting Point | 228-230 °C | [11][15] |

| Boiling Point | 359.0 ± 42.0 °C (Predicted) | [11] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [11] |

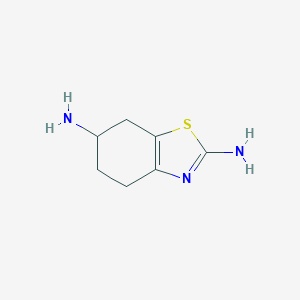

Chemical Structure Visualization

Caption: Chemical structure of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis and Manufacturing Insights

The synthesis of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a multi-step process that demands precise control over reaction conditions to achieve high purity and the correct stereochemistry. A common and scalable route begins with 4-acetamidocyclohexanone.[3][4][5][6]

Synthetic Workflow Diagram

Caption: A common synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[3][4][5][6]

Step 1: Synthesis of 2-Bromo-4-acetamidocyclohexanone

-

Rationale: The initial step activates the cyclohexanone ring for subsequent cyclization. Bromination occurs at the alpha-carbon to the carbonyl group. Using water as a solvent is a greener and often more efficient choice than traditional glacial acetic acid.

-

Procedure:

-

Dissolve 4-acetamidocyclohexanone in water.

-

Slowly add a stoichiometric amount of bromine (Br₂) to the solution while maintaining the temperature, typically below 30°C, to control selectivity and minimize side reactions.

-

Stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material. The product of this step is typically used directly in the next stage without isolation.

-

Step 2: Formation of the Thiazole Ring

-

Rationale: Thiourea acts as a dinucleophilic reagent. One amine group attacks the carbonyl carbon, and the thiol tautomer attacks the carbon bearing the bromine, leading to cyclization and the formation of the 2-aminothiazole ring system.

-

Procedure:

-

To the aqueous solution from Step 1, add thiourea.

-

Heat the mixture to reflux (around 80-100°C) for several hours. The reaction progress is monitored until the brominated intermediate is consumed.

-

Step 3: Hydrolysis of the Acetamido Group

-

Rationale: The N-acetyl protecting group on the 6-amino function must be removed to yield the final diamine. Strong acidic conditions are required to hydrolyze the amide bond.

-

Procedure:

-

Add a strong acid, typically an aqueous solution of hydrobromic acid (HBr), directly to the reaction mixture.

-

Maintain reflux until the hydrolysis is complete. This step cleaves the acetyl group, yielding the dihydrobromide salt of the target compound.

-

Step 4: Isolation of the Free Base

-

Rationale: The final step involves neutralizing the acid salt to precipitate the desired free base, which can then be isolated.

-

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH to approximately 11-12 using a strong base, such as 30% sodium hydroxide (NaOH) solution. This neutralization step causes the free base to precipitate out of the solution.

-

Stir the resulting slurry at a low temperature (e.g., 5°C) to maximize crystallization.

-

Collect the solid product by filtration, wash with chilled water to remove residual salts, and dry under vacuum.

-

Chemical Reactivity and Conversion to Pramipexole

The reactivity of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is dominated by its two amino groups. The 2-amino group is part of a guanidinyl-like system within the thiazole ring, making it less nucleophilic than the 6-amino group, which is a primary aliphatic amine. This difference in reactivity is exploited in the synthesis of Pramipexole, allowing for selective alkylation at the 6-position.

Key Reaction: Synthesis of Pramipexole

The conversion to Pramipexole involves the selective N-propylation of the 6-amino group.[2][3][5]

Caption: Conversion of the intermediate to Pramipexole.

Protocol for Pramipexole Synthesis

-

Rationale: A common method involves acylation of the more nucleophilic 6-amino group with a propionylating agent, followed by reduction of the resulting amide to the amine. This two-step process provides better control and selectivity compared to direct alkylation, which can lead to over-alkylation.

-

Procedure (Acylation-Reduction):

-

Acylation: Dissolve (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent. Add a base to act as a proton scavenger. Cool the mixture and slowly add propionyl chloride or propionic anhydride. Stir until acylation is complete.

-

Reduction: Isolate the intermediate amide. Dissolve it in a solvent like tetrahydrofuran (THF). Add a reducing agent (e.g., lithium aluminum hydride, LAH) carefully at a reduced temperature. After the reaction is complete, quench the excess reducing agent and work up the reaction to isolate Pramipexole.

-

Purification: The crude Pramipexole is often converted to its dihydrochloride monohydrate salt for improved stability and handling, followed by recrystallization to achieve pharmaceutical-grade purity.[2][9]

-

Spectroscopic Characterization

Full characterization of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is essential for quality control. While detailed spectra are proprietary to manufacturers, standard analytical techniques are used:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, connectivity, and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations. Raman spectra data for this compound is available through commercial suppliers.[1]

-

Chiral HPLC: To determine the enantiomeric purity, a critical quality attribute.

Safety, Handling, and Storage

As with any active chemical intermediate, proper safety protocols are mandatory.

Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:[1][14]

-

Skin Irritation (H315): Causes skin irritation.

-

Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, often under an inert atmosphere (e.g., argon or nitrogen).[11][15] Recommended storage temperature is typically between 2-8°C.[11]

Conclusion

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is more than just a precursor; it is a precisely engineered molecule whose chemical properties are fundamental to the successful synthesis of the vital drug Pramipexole. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or researcher working in the field of dopamine agonists and neurodegenerative disease therapeutics. The methodologies and data presented in this guide provide a solid foundation for further research and development efforts.

References

- 1. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 6. Page loading... [guidechem.com]

- 7. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. drugs.com [drugs.com]

- 10. apexbt.com [apexbt.com]

- 11. nbinno.com [nbinno.com]

- 12. scbt.com [scbt.com]

- 13. CAS 106092-09-5: (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazole… [cymitquimica.com]

- 14. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic Data of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Comprehensive Technical Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS: 106092-11-9), a critical chiral intermediate in the synthesis of (R)-Pramipexole, a dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure data integrity and reproducibility.

Introduction: The Significance of (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

(R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydro ring system, with amino groups at the 2 and 6 positions.[2] Its molecular formula is C₇H₁₁N₃S, and it has a molecular weight of 169.25 g/mol .[2][3] The chirality at the C6 position is of paramount importance as it dictates the stereochemistry of the final active pharmaceutical ingredient, (R)-Pramipexole, which is essential for its therapeutic efficacy.[2]

Accurate spectroscopic characterization is fundamental for the quality control of this intermediate, ensuring its identity, purity, and structural integrity throughout the manufacturing process. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory and industrial applications.

Chemical Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

References

Navigating the Solubility Landscape of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a pivotal intermediate in the synthesis of pharmacologically active compounds such as Pramipexole, presents unique challenges and opportunities in pharmaceutical development. Its solubility characteristics across a spectrum of organic solvents are a critical determinant of reaction kinetics, purification efficiency, and ultimately, the viability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending established experimental data with theoretical predictive models. We delve into the molecular factors governing its solubility, present a detailed, field-proven protocol for empirical solubility determination via the shake-flask method, and offer insights into leveraging solubility data for process optimization. This guide is intended to be an essential resource for researchers and professionals navigating the complexities of handling this versatile molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic amine whose structural motif is a cornerstone in the architecture of various therapeutic agents.[1][2] Its most prominent role is as a key precursor to Pramipexole, a potent dopamine agonist employed in the management of Parkinson's disease and Restless Legs Syndrome.[3] The stereochemistry of this intermediate is crucial, with the (S)-enantiomer being the typical precursor for the active pharmaceutical ingredient.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:

-

Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and crystallization is paramount for achieving high yields and purity.

-

Process Optimization: Solubility data informs reaction concentration, temperature profiles, and anti-solvent selection in crystallization processes.

-

Analytical Method Development: The choice of diluents for chromatographic analysis (e.g., HPLC) is dictated by the compound's solubility.

-

Safety and Handling: Knowledge of solubility aids in the development of safe handling procedures and in the event of spills, effective cleanup protocols.

This guide will systematically explore the solubility of this compound, providing both a practical framework for its experimental determination and a theoretical lens through which to understand its behavior.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key features influencing its solubility are:

-

Polarity: The presence of two primary amino groups and a thiazole ring imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in its solubility in protic solvents like water and alcohols.

-

Molecular Weight: With a molecular weight of approximately 169.25 g/mol , it is a relatively small molecule, which generally favors solubility.[4][5]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state compound will influence its solubility. A higher lattice energy will generally lead to lower solubility.

The interplay of these factors results in a nuanced solubility profile, with the compound exhibiting preferential solubility in polar solvents.

Solubility Profile of this compound

Direct, quantitative experimental data for the solubility of this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on qualitative descriptions and its use in synthesis, a general solubility profile can be inferred.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The ability to form strong hydrogen bonds with the solvent molecules is the primary driver of solubility. However, the non-polar hydrocarbon backbone of the tetrahydrobenzothiazole ring system limits extensive solubility. It has been described as "sparingly soluble in methanol and slightly soluble in water".[3] |

| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble (Predicted) | These solvents can act as hydrogen bond acceptors, interacting favorably with the amino groups of the solute. Solvents like THF and acetonitrile are used in the synthesis of Pramipexole, indicating sufficient solubility to facilitate the reaction.[6] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Poorly Soluble to Insoluble (Predicted) | The significant polarity mismatch between the solute and these solvents results in weak solute-solvent interactions, leading to very low solubility. The principle of "like dissolves like" is a strong indicator here. |

Note: The qualitative solubility descriptions are based on inferences from available literature and chemical principles. For precise process design and optimization, experimental determination of solubility is strongly recommended.

Theoretical Prediction of Solubility: A Computational Approach

In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.[7][8][9] These methods, while not a substitute for empirical measurement, can guide solvent screening and offer insights into the molecular interactions driving dissolution.

Two powerful predictive frameworks are:

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[5][10] It has shown good predictive power for the solubility of active pharmaceutical ingredients (APIs).[5][11]

-

Hansen Solubility Parameters (HSP): This approach characterizes a substance by three parameters: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).[12][13][14] The principle is that substances with similar HSP values are likely to be miscible. The "solubility sphere" concept can be used to predict whether a solute will dissolve in a given solvent.[12]

The application of these models to this compound could generate a more quantitative and extensive solubility profile, aiding in the rational selection of solvents for various applications.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16] This method is reliable and widely accepted in the pharmaceutical industry. The following is a detailed protocol for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

References

- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. kinampark.com [kinampark.com]

- 15. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Theoretical and computational studies of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound, a pivotal intermediate in pharmaceutical synthesis. We will explore the application of Density Functional Theory (DFT) to elucidate its structural and electronic properties, and the use of molecular docking to probe its potential biological interactions, thereby offering a blueprint for its rational drug design applications.

Introduction: The Significance of this compound

This compound (C₇H₁₁N₃S) is a heterocyclic amine with a molecular weight of 169.25 g/mol .[1][2] Its primary significance in the pharmaceutical landscape lies in its role as a key precursor in the synthesis of Pramipexole.[3][4] Pramipexole is a non-ergoline dopamine agonist with high specificity for the D3 receptor subtype, and it is a first-line treatment for Parkinson's disease and restless leg syndrome.[5] The stereospecificity of the chiral center at the 6-position of the tetrahydrobenzothiazole ring is crucial for the therapeutic efficacy of the final drug product, making the detailed structural and electronic characterization of this intermediate a subject of considerable importance.[3]

Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that are complementary to and often predictive of experimental findings. For a molecule like this compound, theoretical studies can illuminate its three-dimensional geometry, vibrational modes, electronic structure, and potential interactions with biological macromolecules. This guide will detail the established computational workflows for such an investigation.

Unveiling Molecular Properties through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] It is a widely used tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7]

Experimental Protocol: DFT Calculations

The following protocol outlines a standard procedure for performing DFT calculations on this compound.

Objective: To determine the optimized ground-state geometry, vibrational frequencies, and electronic properties of the molecule.

Recommended Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Structure Input: The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro. The CAS number for the (S)-enantiomer is 106092-09-5.[1]

-

Geometry Optimization:

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and well-validated choice for organic molecules.[6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational resources, allowing for polarization and diffuse functions.

-

Procedure: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Procedure: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[6]

-

-

Electronic Property Calculation:

-

Procedure: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as the energies of the HOMO and LUMO, and to generate the molecular electrostatic potential (MEP) map.

-

Analysis of DFT Results

The geometry optimization yields the most stable 3D arrangement of the atoms, providing precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available.

| Parameter | Description | Expected Value (Å or °) |

| C-S (thiazole) | Bond lengths within the thiazole ring | ~1.7-1.8 Å |

| C-N (thiazole) | Bond lengths within the thiazole ring | ~1.3-1.4 Å |

| C-C (cyclohexane) | Bond lengths within the saturated ring | ~1.54 Å |

| C-N (amino) | Bond length of the amino groups | ~1.4 Å |

| Dihedral Angles | Torsional angles defining the ring puckering | Varies |

Table 1: Representative optimized geometrical parameters for this compound.

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.[1] It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental IR/Raman (cm⁻¹)[1] |

| N-H stretch | Amino groups | 3300-3500 | Correlates with experimental data |

| C-H stretch | Aliphatic C-H | 2800-3000 | Correlates with experimental data |

| C=N stretch | Thiazole ring | 1600-1650 | Correlates with experimental data |

| C-N stretch | Thiazole ring | 1300-1400 | Correlates with experimental data |

Table 2: Comparison of calculated and experimental vibrational frequencies.

The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | ~4.0 to 5.0 |

Table 3: Predicted HOMO-LUMO energies and energy gap.

The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the amino groups and the thiazole ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino groups.

Predicting Biological Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Given that this compound is a precursor to the dopamine D3 receptor agonist Pramipexole, a logical step is to investigate its binding affinity and mode of interaction with the dopamine D3 receptor.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the human dopamine D3 receptor.

Recommended Software: AutoDock, Glide, GOLD, or similar molecular docking software.

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the human dopamine D3 receptor can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 7CMU is a suitable structure.

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

-

Ligand Preparation:

-

The 3D structure of this compound, optimized using DFT as described in section 2.1, is used.

-

Appropriate protonation states at physiological pH are assigned, and torsional degrees of freedom are defined.

-

-

Docking Simulation:

-

A grid box is defined to encompass the known binding site of the dopamine D3 receptor.

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The results are ranked based on a scoring function that estimates the binding free energy (ΔG).

-

The lowest energy poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the amino acid residues of the receptor.

-

Analysis of Docking Results

The docking study would predict the binding energy of this compound to the dopamine D3 receptor and identify the key amino acid residues involved in the interaction.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| This compound | -6.0 to -8.0 | Asp110, Ser192, Phe345, His349 | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Table 4: Predicted molecular docking results with the dopamine D3 receptor (PDB: 7CMU).

A strong interaction is often characterized by hydrogen bonds between the amino groups of the ligand and polar residues like Aspartate or Serine in the receptor's active site. The benzothiazole ring may engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

Visualizations

Caption: 2D structure of this compound.

Caption: Workflow for theoretical and computational studies.

Caption: Ligand-receptor interaction diagram.

Conclusion

The theoretical and computational study of this compound provides invaluable insights into its molecular characteristics. DFT calculations offer a detailed understanding of its geometry, stability, and electronic nature, which can be correlated with experimental spectroscopic data. Furthermore, molecular docking simulations can effectively predict its binding behavior with relevant biological targets, such as the dopamine D3 receptor, thereby rationalizing its role as a key pharmacophore and guiding the development of novel therapeutics. The integrated computational approach detailed in this guide represents a cornerstone of modern drug discovery and development, enabling a more efficient and informed design of next-generation pharmaceuticals.

References

- 1. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Biological Activity of Novel Tetrahydrobenzothiazole Derivatives

An In-Depth Technical Guide for Researchers

Abstract

The tetrahydrobenzothiazole (THBT) scaffold has emerged as a privileged structure in medicinal chemistry, representing a significant evolution from the well-established biological activities of its aromatic benzothiazole counterpart. By saturating the benzene ring, THBT derivatives gain increased three-dimensionality, conformational flexibility, and altered physicochemical properties, opening new avenues for interaction with biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of novel THBT derivatives. We delve into the core biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed, field-proven experimental protocols. The causality behind synthetic choices and assay designs is explained to ensure scientific integrity and reproducibility. Through structured data tables, workflow diagrams, and pathway visualizations, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to explore and optimize the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Tetrahydrobenzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone of many pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The therapeutic versatility of this scaffold has driven extensive research into its derivatives.

A significant and strategic modification to this core is the hydrogenation of the benzene ring to form the 4,5,6,7-tetrahydrobenzothiazole (THBT) scaffold. This transformation from a planar, aromatic system to a non-planar, alicyclic ring introduces critical changes to the molecule's properties:

-

Increased sp³ Character: The saturated ring imparts a three-dimensional geometry, allowing for more specific and complex interactions within the binding pockets of target proteins.

-

Altered Lipophilicity: The removal of aromaticity generally increases the compound's lipophilicity, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Flexibility: The cyclohexane ring can adopt various conformations (e.g., chair, boat), providing the flexibility to adapt to the topology of a target active site.

This guide offers a technical exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel THBT derivatives, providing researchers with the necessary tools to innovate within this chemical space.

Section 1: Synthetic Strategies for Novel Tetrahydrobenzothiazole Derivatives

The efficient synthesis of a diverse library of compounds is the first critical step in drug discovery. For THBT derivatives, multi-component reactions are particularly favored as they offer atom economy, simplicity, and the ability to generate structural diversity in a single step. The Gewald reaction is a cornerstone for synthesizing the core THBT ring system.

Causality in Synthetic Design: The choice of a one-pot, multi-component synthesis is deliberate. It is more efficient than traditional multi-step synthesis, reducing time, cost, and waste. It allows for the rapid creation of a library of analogues by simply varying the initial building blocks (ketone, cyano-component, and sulfur source), which is essential for establishing robust Structure-Activity Relationships (SAR).

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivatives

This protocol describes a common and effective method for synthesizing the THBT core, which can then be further functionalized.

Materials:

-

Cyclohexanone (or a substituted derivative)

-

Malononitrile (or another active methylene nitrile, e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

Morpholine (or another basic catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (2 mmol) as a catalyst.

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 80°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. Filter the solid product using a Büchner funnel, wash it with cold ethanol (2 x 10 mL) to remove impurities, and dry it under a vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization: General Synthetic Workflow

Caption: Workflow for synthesizing a library of THBT derivatives.

Section 2: Key Biological Activities and Evaluation Protocols

Novel THBT derivatives have shown significant promise in several therapeutic areas. This section details the protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity

Mechanism Insight: Many heterocyclic compounds exert their anticancer effects by interfering with critical cellular pathways that control proliferation, survival, and apoptosis. Key targets include protein kinases (e.g., AKT, ERK), topoisomerases, and components of the apoptotic machinery.[6] The unique 3D structure of THBTs may allow them to act as potent and selective inhibitors within these pathways.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (THBT derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Positive control (e.g., Doxorubicin)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THBT derivatives and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should be <0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity of THBT Derivatives

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |

| THBT-01 | -H | -Phenyl | 25.4 | 32.1 |

| THBT-02 | -H | -4-Chlorophenyl | 8.2 | 11.5 |

| THBT-03 | -H | -4-Methoxyphenyl | 15.7 | 21.3 |

| THBT-04 | -COCH₃ | -Phenyl | >50 | >50 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Note: Data is hypothetical for illustrative purposes.

Visualization: Potential Target Pathway for THBTs

Caption: Simplified PI3K/AKT pathway inhibited by a THBT derivative.

B. Antimicrobial Activity

Mechanism Insight: The search for new antibiotics is critical due to rising antimicrobial resistance. Benzothiazole derivatives are known to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[3] The modified steric and electronic properties of THBTs could lead to novel interactions with these or other microbial targets.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strain (Candida albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

-

Sterile 96-well microtiter plates.

-

Test compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Data Presentation: Antimicrobial Activity (MIC) of THBT Derivatives

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| THBT-05 | 8 | 32 | 16 |

| THBT-06 | 4 | 16 | 8 |

| THBT-07 | >64 | >64 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Note: Data is hypothetical for illustrative purposes.

C. Anti-inflammatory Activity

Mechanism Insight: Chronic inflammation is linked to numerous diseases. Key inflammatory pathways often involve the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] THBT derivatives could potentially modulate these pathways.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol uses a commercial colorimetric or fluorometric assay kit to measure the peroxidase activity of COX enzymes.

Materials:

-

COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam).

-

Recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Test compounds and a standard COX-2 inhibitor (e.g., Celecoxib).

-

96-well plate, microplate reader.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents (buffer, enzyme, substrate, chromogen) as per the manufacturer's instructions.

-

Compound Addition: Add the test compounds and Celecoxib at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitors to bind.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid. The COX-2 will convert it to prostaglandin G₂, which is then reduced by the peroxidase component, causing the chromogen to change color.

-

Data Acquisition: Read the absorbance at the specified wavelength at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value.

Visualization: Inflammatory Signaling Cascade

Caption: NF-κB signaling pathway in inflammation.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for optimizing lead compounds. By comparing the chemical structures of the synthesized THBT derivatives with their biological activities, we can deduce which molecular features are essential for potency and selectivity.

Key Insights from Literature and Hypothetical Data:

-

Substitution at the 2-amino group: Acylation or alkylation of the 2-amino group often diminishes activity, suggesting a free amino group may be important for hydrogen bonding with the target.

-

Aryl Substituents: For anticancer activity, attaching an aryl ring (e.g., phenyl) at other positions on the THBT core is common. The electronic properties of this ring are critical; electron-withdrawing groups like halogens (-Cl, -F) often enhance potency compared to electron-donating groups (-OCH₃).[4][6] This suggests that π-π stacking and specific electronic interactions are key.

-

Lipophilicity: For antimicrobial activity, a balance of hydrophilicity and lipophilicity is required for cell penetration. Increasing lipophilicity can improve activity up to a point, after which it may be detrimental due to poor solubility.

Visualization: SAR Summary for THBT Derivatives

Caption: Key Structure-Activity Relationship points for the THBT scaffold.

Section 4: Future Directions and Therapeutic Potential

The study of novel tetrahydrobenzothiazole derivatives is a fertile ground for drug discovery. While in vitro data is promising, several challenges must be addressed to translate these findings into clinical candidates.

Future Research Avenues:

-

Mechanism Deconvolution: Identifying the precise molecular targets of the most active compounds is paramount. This can be achieved through techniques like thermal shift assays, affinity chromatography, and computational docking studies.

-

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential. In vitro assays for metabolic stability (microsomal stability assay) and cytotoxicity against non-cancerous cell lines are critical next steps.

-

In Vivo Efficacy: Promising candidates must be evaluated in animal models of cancer, infection, or inflammation to determine their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the THBT scaffold with other chemical groups (bioisosteres) can further optimize potency and improve drug-like properties.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ijpsr.com [ijpsr.com]

- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring the Reaction Mechanism of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a critical bicyclic diamine that serves as a cornerstone intermediate in the synthesis of high-value pharmaceuticals, most notably the dopamine agonist Pramipexole.[1][2] Used in the management of Parkinson's disease and Restless Legs Syndrome, the therapeutic efficacy of Pramipexole is intrinsically linked to the specific stereochemistry of this precursor.[3][4] This technical guide provides an in-depth exploration of the predominant synthetic pathway to this intermediate, focusing on the underlying reaction mechanisms, experimental protocols, and critical process parameters. We will dissect the widely adopted Hantzsch-type thiazole synthesis and contrast it with the mechanistic principles of the Gewald reaction, offering researchers a comprehensive understanding of the chemical logic that governs the formation of this essential building block.

Chapter 1: The Hantzsch Thiazole Synthesis: A Validated Pathway

The most established and industrially scalable route for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis.[5][6] This multi-step process begins with a protected aminocyclohexanone, proceeds through a key α-haloketone intermediate, and culminates in a cyclocondensation reaction to form the fused thiazole ring. The use of a protecting group on the C6 amine is crucial to prevent unwanted side reactions during the initial stages.

Mechanistic Dissection of the Hantzsch-Type Synthesis

The synthesis can be logically broken down into four primary stages, starting from the readily available N-(4-oxocyclohexyl)acetamide.[4]

Stage 1: α-Bromination of the Ketone The reaction is initiated by the bromination of N-(4-oxocyclohexyl)acetamide at the α-position to the carbonyl group.[7][8] This is a classic acid-catalyzed halogenation of a ketone. The acidic medium (often acetic acid or aqueous HBr) facilitates the formation of an enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form a bromonium ion intermediate, which subsequently collapses to the α-bromo ketone, 2-bromo-4-acetamidocyclohexanone.[3][4] The choice of solvent is critical; glacial acetic acid is commonly used, but newer methods employ water for a greener process.[7][8]

Stage 2: Nucleophilic Addition of Thiourea The α-bromo ketone is highly electrophilic at the carbon bearing the bromine atom. Thiourea, with its nucleophilic sulfur atom, readily attacks this carbon in an SN2-type reaction, displacing the bromide ion and forming an S-alkylated isothiouronium salt intermediate.[6]

Stage 3: Intramolecular Cyclization and Dehydration This is the core ring-forming step. The terminal amino group of the isothiouronium intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the cyclohexanone ring. This forms a five-membered heterocyclic ring intermediate (a hemiaminal-like structure).

Stage 4: Aromatization and Deprotection The subsequent elimination of a water molecule from this cyclic intermediate leads to the formation of the stable, aromatic thiazole ring, yielding the N-protected product, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.[7][8] The final step involves the acid-catalyzed hydrolysis of the acetamide protecting group, typically by refluxing in a strong acid like hydrobromic acid (HBr) or sulfuric acid, to yield the target molecule, this compound.[7][9]

Experimental Protocol: A Self-Validating Workflow

The following protocol is a synthesized representation of established methods found in patent literature.[7][8][9][10] Each step includes a rationale to underscore the causality behind the experimental choices.

Step 1: α-Bromination of N-(4-oxocyclohexyl)acetamide

-

Procedure: Dissolve N-(4-oxocyclohexyl)acetamide (1 equiv.) in a suitable solvent such as glacial acetic acid or water.[4][7] Add bromine (1-1.1 equiv.) dropwise at room temperature while stirring. Continue stirring for 2-4 hours.

-

Rationale (Self-Validation): The dropwise addition of bromine controls the exothermic reaction and prevents the formation of di-brominated byproducts. The reaction progress can be monitored by TLC to ensure complete consumption of the starting ketone. Using water instead of acetic acid represents a significant green chemistry improvement, reducing solvent waste and harsh conditions.[7][8]

Step 2: Thiazole Ring Formation

-

Procedure: To the reaction mixture from Step 1, add thiourea (1-1.2 equiv.). Heat the mixture to reflux (typically 80-100°C) for 2-3 hours.[9] Upon cooling, the hydrobromide salt of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole precipitates.

-

Rationale (Self-Validation): Heating provides the necessary activation energy for both the SN2 reaction and the subsequent cyclization/dehydration steps. The product precipitates as its hydrobromide salt, which aids in its isolation and purification from the reaction medium. The solid can be collected by simple filtration.

Step 3: Hydrolysis of the Acetamide Protecting Group

-

Procedure: Isolate the precipitate from Step 2 and dissolve it in an aqueous solution of a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid.[7][9] Heat the solution to reflux for several hours (e.g., 10 hours) until the hydrolysis is complete.

-

Rationale (Self-Validation): Strong acid and heat are required to cleave the stable amide bond. TLC or HPLC can be used to monitor the disappearance of the protected intermediate and the appearance of the final product.

Step 4: Isolation of the Final Product

-

Procedure: Cool the reaction mixture to 0-5°C and carefully basify with a strong base (e.g., NaOH solution) to a pH of 11-12.[9] The free base of this compound will precipitate.

-

Rationale (Self-Validation): The product exists as a dihydrobromide salt in the acidic solution. Neutralization deprotonates the amino groups, rendering the molecule neutral and significantly less soluble in water, thus enabling its precipitation and isolation by filtration. The final product can be washed with chilled water to remove residual salts.

Chapter 2: The Gewald Reaction: A Mechanistic Alternative

While not the standard route for this specific target, the Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes and serves as an important mechanistic counterpoint.[11][12][13] It is a one-pot, multi-component reaction that typically combines a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[11][14]

The Canonical Gewald Reaction Mechanism

The mechanism, though not fully elucidated in its earliest days, is now understood to proceed through three key phases.[11]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone and the activated nitrile. The base (often a secondary amine like morpholine or piperidine) deprotonates the α-carbon of the nitrile, creating a potent nucleophile that attacks the ketone's carbonyl carbon.[11][15] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur (S₈) is activated by the base. The exact mechanism of sulfur addition is complex, but it is believed to involve the formation of a thiolate at the β-carbon of the unsaturated intermediate.[14]

-

Ring Closure and Tautomerization: The nucleophilic cyano-group nitrogen attacks the sulfur-bearing carbon, leading to intramolecular cyclization. A final tautomerization step then yields the aromatic 2-aminothiophene ring.[11]

Applying this reaction to synthesize this compound would require starting with a protected 4-aminocyclohexanone. However, the choice of the activated nitrile would be critical and non-trivial, as it would need to introduce the C2-amino group without a directing ester or cyano group remaining on the final product, representing a significant departure from the typical Gewald synthesis. For this reason, the Hantzsch pathway remains the more direct and validated approach.

Chapter 3: Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques is employed for full characterization.

| Analytical Technique | Expected Observations for this compound |

| 1H NMR | Signals corresponding to the aliphatic protons of the cyclohexene ring, distinct signals for the two different amine groups (-NH₂), and potentially a signal for the C4 proton. |

| 13C NMR | Resonances for the sp² carbons of the thiazole ring (one at high ppm for the C=N carbon) and the sp³ carbons of the tetrahydro ring. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine groups (typically a doublet around 3100-3400 cm⁻¹), C-N stretching, and C=N stretching from the thiazole ring.[16] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₇H₁₁N₃S, M.W. ≈ 169.25 g/mol ).[1][16] |

Conclusion

The synthesis of this compound is a well-understood process, dominated by a robust and scalable Hantzsch-type thiazole synthesis. This pathway offers high yields and a clear, stepwise mechanism that allows for excellent process control, from the initial α-bromination to the final deprotection. While the Gewald reaction provides a powerful alternative for constructing 2-aminothiophenes, its application to this specific diamine target is less direct. For researchers and drug development professionals, a thorough understanding of the Hantzsch mechanism is essential for the efficient and reliable production of this key pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 8. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 9. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. d-nb.info [d-nb.info]

- 16. This compound, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Properties of the (S)-Enantiomer of the Core Pramipexole Intermediate

Abstract

Pramipexole, chemically known as (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent dopamine agonist pivotal in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] The therapeutic efficacy of Pramipexole is exclusively attributed to its (S)-enantiomer, rendering stereocontrol a critical parameter in its synthesis.[1][3] This technical guide provides an in-depth exploration of the synthesis and properties of the key chiral precursor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. We will dissect established and modern synthetic strategies, including classical chemical resolution and advanced chemoenzymatic methods. Furthermore, this guide details the essential physicochemical properties of the intermediate and outlines authoritative analytical techniques for the verification of its enantiomeric purity. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Chirality in Pramipexole

Pramipexole is a non-ergot aminobenzothiazole derivative that exhibits high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a particular affinity for the D3 receptor subtype.[3][4] This pharmacological action mimics the neurotransmitter dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.[2]

The molecule possesses a single stereogenic center at the C6 position of its tetrahydrobenzothiazole ring. This chirality is fundamentally linked to its biological function. The (S)-enantiomer is the active pharmaceutical ingredient (API), while its counterpart, the (R)-enantiomer (Dexpramipexole), has a significantly lower affinity for dopamine receptors.[4][5] Interestingly, Dexpramipexole has been investigated for distinct therapeutic applications, such as for amyotrophic lateral sclerosis (ALS), based on its potential neuroprotective properties, which are believed to be independent of dopamine agonist activity.[5]

Given that the desired therapeutic effect resides solely in the (S)-isomer, the development of efficient, scalable, and stereoselective synthetic routes to obtain the key chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is of paramount industrial and scientific importance. Access to this enantiomerically pure building block is the cornerstone of synthesizing Pramipexole with the required chiral purity.[3]

Synthetic Strategies for (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

The synthesis of the enantiomerically pure (S)-diamine intermediate can be broadly approached through two primary strategies: the resolution of a racemic mixture or, more directly, through an asymmetric synthesis. This section details the most field-proven methodologies.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This is the traditional and a widely documented method for obtaining the (S)-enantiomer. The underlying principle involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. L-(+)-tartaric acid is the most commonly employed resolving agent for this purpose.[6][7]

Workflow for Classical Resolution

Caption: Workflow for Chiral Resolution of the Pramipexole Intermediate.

Experimental Protocol: Synthesis and Resolution

-

Synthesis of Racemic N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Hydrobromide: To a solution of N-(4-oxocyclohexyl)acetamide (100g) in acetic acid (500 ml), add bromine (41.35 ml) at 25-35°C.[6] The mixture is stirred, followed by the addition of thiourea (50g).[6] The reaction mixture is heated to reflux for 3 hours. Upon cooling, the solid product is filtered, washed, and dried.[6]

-

Hydrolysis to Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: The acetylamino intermediate is dissolved in hydrobromic acid and refluxed for several hours to hydrolyze the acetyl group, yielding the dihydrobromide salt of the racemic diamine.[8]

-

Resolution with L-(+)-Tartaric Acid: The racemic diamine is dissolved in water, and a solution of L(+)-tartaric acid is added.[6] The solution is heated to achieve dissolution and then slowly cooled to allow for the selective crystallization of the less soluble (S)-diamine-L-tartrate salt.

-

Liberation of the (S)-Enantiomer: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the tartaric acid and liberate the free base of the (S)-diamine intermediate, which can then be extracted and purified.

Causality Insight: The success of this method hinges on the significant difference in the crystal lattice energy, and thus solubility, between the two diastereomeric salts. The choice of solvent and the cooling rate are critical parameters that must be optimized to maximize the yield and purity of the desired salt. While robust, a key drawback is the theoretical maximum yield of 50%, as the (R)-enantiomer is typically discarded.

Strategy 2: Chemoenzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative to classical resolution. Chemoenzymatic methods often proceed under mild conditions with exceptional enantioselectivity. A notable approach involves the enzymatic resolution of a hydroxylated Pramipexole precursor.[1]

In this strategy, an enzyme, such as Candida antarctica Lipase A (CAL-A), is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the easy separation of the acylated product from the unreacted enantiopure alcohol.[1]

Workflow for Chemoenzymatic Resolution

Caption: Chemoenzymatic Kinetic Resolution of a Pramipexole Precursor.

Experimental Protocol: Enzymatic Resolution

-

Reaction Setup: The racemic alcohol, rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, is dissolved in a suitable organic solvent (e.g., a mixture of acetone/n-hexane).[1]

-

Enzymatic Reaction: Candida antarctica lipase A (CAL-A) and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is maintained at a controlled temperature.

-

Monitoring: The reaction progress is monitored by chiral HPLC to track the conversion and enantiomeric excess (ee) of the remaining alcohol.[1]

-

Workup and Purification: The reaction is stopped at an optimal conversion (e.g., ~12-15%). The enzyme is removed by filtration. The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-alcohol, is separated using silica gel column chromatography to yield the highly enantiopure (S)-alcohol (>99% ee).[1]

Causality Insight: The enzyme's active site is inherently chiral, allowing it to distinguish between the two enantiomers of the substrate. It preferentially binds with and catalyzes the acylation of the (R)-alcohol at a much faster rate than the (S)-alcohol. By stopping the reaction near 12% conversion, one can isolate the remaining (S)-alcohol with very high enantiomeric purity.[1] This (S)-alcohol is then converted in subsequent steps to the target (S)-diamine intermediate.

Advanced Application: Scalable Synthesis from the (S)-Intermediate

Once the enantiopure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is obtained, it serves as the starting point for direct conversion to Pramipexole. The Fukuyama alkylation protocol is a modern and scalable method for this transformation.[9] This process involves the protection of one amine, selective alkylation of the other, and subsequent deprotection.

Workflow for Fukuyama N-Propylation

Caption: Scalable Synthesis of Pramipexole via Fukuyama Alkylation.

Causality Insight: The 2-nitrobenzenesulfonamide (nosyl) group is an excellent protecting group for amines. It is robust enough to withstand the alkylation conditions but can be removed under mild conditions using a thiol nucleophile (like thioglycolic acid), which does not affect other functional groups in the molecule. This high-yielding, three-step sequence can be telescoped, making it highly efficient for industrial production.[9]

Physicochemical and Spectroscopic Properties

Accurate characterization of the (S)-diamine intermediate is crucial for quality control. Below are key properties for Pramipexole, the final product derived from the intermediate. Specific data for the intermediate itself can vary based on its salt form.

| Property | Value (for Pramipexole Base) |

| Chemical Name | (6S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |

| Molecular Formula | C₁₀H₁₇N₃S |

| Molecular Weight | 211.33 g/mol |

| Appearance | Off-white to white crystalline powder |

| Chirality | Levorotatory (-) enantiomer[2] |

| pKa | 5.0 (aliphatic amine), 9.4 (aromatic amine) |

| Solubility | Soluble in methanol and ethanol |

Analytical Method: Chiral Purity Determination by HPLC

The most critical analytical test for the (S)-enantiomer intermediate is the determination of its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.

Principle of Chiral HPLC

CSPs are packed with a chiral material, often a polysaccharide derivative like cellulose or amylose coated on a silica support.[10] When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times, allowing for their separation and quantification.

Sample HPLC Protocol

-

Instrument: Standard HPLC system with a UV detector.

-

Column: Polysaccharide-based CSP, e.g., Lux® Cellulose-1 or Chiralpak® series.[10]

-